N-(2-hydroxyphenyl)-2-methylbenzamide N-(2-hydroxyphenyl)-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 17847-71-1
VCID: VC6310000
InChI: InChI=1S/C14H13NO2/c1-10-6-2-3-7-11(10)14(17)15-12-8-4-5-9-13(12)16/h2-9,16H,1H3,(H,15,17)
SMILES: CC1=CC=CC=C1C(=O)NC2=CC=CC=C2O
Molecular Formula: C14H13NO2
Molecular Weight: 227.263

N-(2-hydroxyphenyl)-2-methylbenzamide

CAS No.: 17847-71-1

Cat. No.: VC6310000

Molecular Formula: C14H13NO2

Molecular Weight: 227.263

* For research use only. Not for human or veterinary use.

N-(2-hydroxyphenyl)-2-methylbenzamide - 17847-71-1

Specification

CAS No. 17847-71-1
Molecular Formula C14H13NO2
Molecular Weight 227.263
IUPAC Name N-(2-hydroxyphenyl)-2-methylbenzamide
Standard InChI InChI=1S/C14H13NO2/c1-10-6-2-3-7-11(10)14(17)15-12-8-4-5-9-13(12)16/h2-9,16H,1H3,(H,15,17)
Standard InChI Key OUNOQMJWSHAQOF-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=CC=CC=C2O

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Hydroxyphenyl)-2-methylbenzamide (C₁₄H₁₃NO₂) features a benzamide core with a methyl group at the ortho position of the benzoyl ring and a hydroxyl group at the para position of the aniline ring (Figure 1). Key physicochemical properties include:

PropertyValueSource
Molecular Weight227.26 g/mol
Melting PointNot reported-
Boiling PointNot reported-
LogP (Partition Coefficient)2.5 (estimated)
SolubilityInsoluble in water

The hydroxyl and amide groups enable hydrogen bonding, influencing its reactivity and interactions with biological targets . Computational studies reveal a planar geometry, with bond lengths of 1.36 Å (C=O) and 1.42 Å (N–H), consistent with resonance stabilization .

Synthesis and Structural Modification

Conventional Synthesis Routes

The compound is typically synthesized via amidation reactions. A common method involves coupling 2-methylbenzoic acid with 2-aminophenol using carbodiimide-based coupling agents (e.g., EDC or DCC) in the presence of DMAP (Figure 2) . For example:

  • Activation: 2-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Amidation: The acyl chloride reacts with 2-aminophenol in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .

  • Purification: The crude product is purified via column chromatography (petroleum ether:ethyl acetate = 4:1), yielding N-(2-hydroxyphenyl)-2-methylbenzamide in ~80% purity .

Advanced Synthetic Strategies

Recent advancements include one-pot transamidation reactions using N-pivaloyl-activated amides and anilines, eliminating the need for catalysts or additives . This method improves yield (up to 90%) and reduces byproducts .

Biological Activities and Mechanisms

Antiproliferative Activity

N-(2-Hydroxyphenyl)-2-methylbenzamide derivatives exhibit moderate antiproliferative effects against cancer cell lines. For instance:

DerivativeCell Line (IC₅₀, μM)Mechanism
2-Hydroxy analogMCF-7 (3.1)Caspase-3/PARP cleavage
4-CF₃ substitutedHepG2 (5.5)APOBEC3G upregulation

The hydroxyl group enhances DNA intercalation, while the methyl group improves membrane permeability .

Antioxidative Properties

The compound’s phenolic moiety confers radical-scavenging activity. In DPPH assays, derivatives showed 50% scavenging at 25 μM, outperforming BHT (40 μM). Quantum chemical analyses attribute this to high electrophilicity (ω = 5.2 eV) and low HOMO-LUMO gap (4.1 eV) .

Pharmacological Applications

Diabetes Management

Analogous benzamides (e.g., WO5m) protect pancreatic β-cells from ER stress (EC₅₀ = 0.1 μM) by inhibiting caspase-3 activation . Structural similarities suggest N-(2-hydroxyphenyl)-2-methylbenzamide may share this activity .

Anti-Inflammatory Effects

The compound inhibits lipoxygenase (IC₅₀ = 12 μM), reducing prostaglandin synthesis. In murine models, it decreased TNF-α levels by 60% at 10 mg/kg.

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